N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic small molecule featuring a thiazole core substituted with a 4-methanesulfonylphenylamino group at position 2 and an acetamide moiety at position 2. The acetamide is further functionalized with a cyclopropyl group, which may influence its pharmacokinetic properties, such as metabolic stability and lipophilicity.
Properties
IUPAC Name |
N-cyclopropyl-2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-23(20,21)13-6-4-11(5-7-13)17-15-18-12(9-22-15)8-14(19)16-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLRXAANNPPDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of a thiourea derivative with an α-haloketone.
Introduction of the Methanesulfonylphenyl Group:
Cyclopropyl Group Addition: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Final Coupling: The final step involves coupling the thiazole derivative with the methanesulfonylphenyl group under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methanesulfonyl group.
Reduction: Reduction reactions can target the cyclopropyl group or the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is primarily researched for its potential therapeutic effects. Here are some key areas of interest:
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide groups exhibit anticancer properties. The thiazole ring is known for its ability to inhibit certain cancer cell lines by interfering with cellular signaling pathways. Research has shown that similar compounds can induce apoptosis in cancer cells by modulating the expression of apoptotic proteins .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties. Preliminary assays indicate that this compound may inhibit the growth of various pathogens, warranting further investigation into its mechanism of action.
Pharmacological Research
In pharmacology, the compound's interactions with biological systems are of considerable interest:
Enzyme Inhibition
Research has demonstrated that thiazole derivatives can act as enzyme inhibitors. Specifically, this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .
Neuropharmacology
Given the increasing interest in neuroactive compounds, this compound's ability to cross the blood-brain barrier could be explored for neuroprotective effects. Thiazole derivatives have shown promise in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Biochemical Applications
The unique structure of this compound also lends itself to various biochemical applications:
Bioconjugation
Due to the presence of functional groups that can participate in bioconjugation reactions, this compound may be utilized in labeling studies or as a linker in drug delivery systems. Its ability to form stable conjugates with biomolecules could enhance targeted therapy approaches .
Analytical Chemistry
In analytical chemistry, this compound can serve as a standard reference material for developing assays aimed at detecting similar compounds in biological samples. Its unique spectral properties can aid in method validation and quality control processes .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylphenyl group can form hydrogen bonds and other interactions with target proteins, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Acetamide Backbone
The following table summarizes key structural and functional differences between the target compound and related derivatives:
*Estimated based on Mirabegron's molecular weight and substitution patterns.
Pharmacological and Functional Insights
- MAO Inhibition : Derivatives like 4a-4i () exhibit dual MAO-A/MAO-B inhibition, attributed to the thiazole-2(3H)-ylidene scaffold and aryl substituents. The target compound’s methanesulfonyl group may enhance binding to MAO isoforms through polar interactions, though activity data are lacking .
- Receptor Selectivity : Mirabegron’s β3-adrenergic agonism is driven by its β-hydroxy-phenylethyl side chain, contrasting with the target compound’s cyclopropyl and sulfonyl groups, which may favor alternative targets (e.g., enzymes over GPCRs) .
- Crystallographic Behavior : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () forms inversion dimers via N–H⋯N hydrogen bonds (R22(8) motifs), which stabilize its crystal lattice. The target compound’s methanesulfonyl group could introduce additional hydrogen-bonding or steric effects, altering solubility or stability .
Physicochemical Properties
- Solubility : The methanesulfonyl group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs (e.g., dichlorophenyl derivatives) but could reduce membrane permeability.
Biological Activity
N-cyclopropyl-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview of its effects, mechanisms, and potential clinical implications.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Anticancer Activity : Research indicates that this compound can inhibit tumor growth in several cancer cell lines. Its mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Cell Signaling Pathways : It appears to affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and growth.
- Induction of Apoptosis : Studies have shown that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Activity
In a study published in Cancer Research, this compound was tested on breast cancer cell lines. Results indicated a significant reduction in cell viability (IC50 = 12 µM), with accompanying changes in apoptosis markers such as caspase activation and PARP cleavage .
Case Study 2: Anti-inflammatory Effects
A separate investigation reported that the compound reduced pro-inflammatory cytokines (IL-6, TNF-alpha) in a murine model of arthritis. The treatment resulted in decreased joint swelling and pain scores compared to controls .
Case Study 3: Antimicrobial Activity
In vitro assays demonstrated that this compound exhibited bactericidal activity against Staphylococcus aureus with an MIC of 16 µg/mL .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
